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Compound Name: 3-epi-Digitoxigenin

Cat. No.: B12384724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-epi-Digitoxigenin is a cardiac glycoside, a class of naturally derived compounds known for

their significant effects on cardiac muscle. The primary molecular target of these compounds is

the Na+/K+-ATPase, an essential transmembrane protein responsible for maintaining

electrochemical gradients across the cell membrane. The interaction of cardiac glycosides with

this enzyme inhibits its pumping activity, leading to an increase in intracellular calcium

concentration and consequently, enhanced cardiac contractility.

The stereochemistry of cardiac glycosides plays a crucial role in their binding affinity and

specificity for the Na+/K+-ATPase. 3-epi-Digitoxigenin is an epimer of digitoxigenin, differing

in the stereochemical orientation of the hydroxyl group at the C3 position of the steroid nucleus.

This seemingly minor structural alteration can have a profound impact on the binding kinetics—

the rates of association and dissociation—of the molecule with its target protein. A thorough

understanding of these kinetic parameters is paramount for the development of novel

therapeutics with improved efficacy and safety profiles.

These application notes provide a detailed overview of the methodologies for assessing the

binding kinetics of 3-epi-Digitoxigenin to its primary target, the Na+/K+-ATPase. The protocols

outlined herein are designed to guide researchers in obtaining robust and reproducible kinetic

data, which is essential for structure-activity relationship (SAR) studies and lead optimization in

drug discovery programs.
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Data Presentation
Note: Direct experimental binding kinetics data for 3-epi-Digitoxigenin is not extensively

available in the public domain. The following tables present representative binding affinity data

for the parent compound, Digitoxigenin, to the Na+/K+-ATPase. It is anticipated that the 3-epi-

epimer will exhibit different kinetic and affinity values. The provided data serves as a template

for the presentation of experimentally determined values for 3-epi-Digitoxigenin.

Table 1: Representative Equilibrium Dissociation Constants (KD) of Digitoxigenin for Na+/K+-

ATPase

Compound Target Assay Method KD (nM) Reference

Digitoxigenin
Porcine Kidney

Na+/K+-ATPase
Activity Inhibition 26 ± 15 [1]

Digitoxigenin

Beef Cardiac

(Na+ + K+)-

ATPase

[3H]ouabain

displacement

Varies by

conditions
[2]

Table 2: Representative Inhibition Constants (IC50/Ki) of Digitoxigenin and Related

Compounds for Na+/K+-ATPase Isoforms

Compound Isoform Assay Method Ki (nM) Reference

Digitoxigenin α1β1
Inhibition of

ATPase activity

Indistinguishable

from other

isoforms

[3]

Digitoxigenin α2β1
Inhibition of

ATPase activity

Indistinguishable

from other

isoforms

[3]

Digitoxigenin α3β1
Inhibition of

ATPase activity

Indistinguishable

from other

isoforms

[3]
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Signaling Pathway
The binding of 3-epi-Digitoxigenin to the Na+/K+-ATPase not only inhibits its ion-pumping

function but can also trigger intracellular signaling cascades. The following diagram illustrates

the canonical signaling pathway activated by cardiac glycoside binding.
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Caption: Na+/K+-ATPase signaling cascade upon cardiac glycoside binding.

Experimental Workflow
A systematic approach is crucial for the accurate determination of binding kinetics. The

following diagram outlines a general workflow for assessing the binding of 3-epi-Digitoxigenin
to its target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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